molecular formula C21H16ClFN2O2 B2462655 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one CAS No. 946303-21-5

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one

Cat. No.: B2462655
CAS No.: 946303-21-5
M. Wt: 382.82
InChI Key: DBMOXQFHGMAGPN-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one is a potent and selective ATP-competitive inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. This compound has emerged as a crucial pharmacological tool for investigating the pathogenesis and treatment of Acute Myeloid Leukemia (AML), as internal tandem duplication (ITD) mutations in the FLT3 gene represent one of the most frequent genetic alterations in AML and are associated with poor prognosis. Its primary research value lies in its ability to potently inhibit both wild-type and mutant FLT3 isoforms, including the clinically relevant FLT3-ITD, leading to the induction of apoptosis and suppression of proliferation in leukemic cell lines. The compound's mechanism of action involves binding to the autoinhibited conformation of FLT3, which provides a high degree of selectivity over other kinases, making it an excellent probe for dissecting FLT3-specific signaling pathways. Research utilizing this inhibitor is focused on understanding mechanisms of oncogenic signaling, evaluating combination therapies with other chemotherapeutic agents, and exploring potential resistance mechanisms in preclinical models of leukemia. Studies have demonstrated its efficacy in suppressing FLT3-driven signaling and inducing cell cycle arrest, providing a solid foundation for its use in targeted cancer research and drug discovery endeavors.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydroindole-1-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O2/c22-17-7-3-8-18(23)16(17)13-24-11-4-6-15(20(24)26)21(27)25-12-10-14-5-1-2-9-19(14)25/h1-9,11H,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMOXQFHGMAGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC=CN(C3=O)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one , commonly referred to as C53, has garnered attention in the field of pharmacology due to its potential biological activities, particularly as a STING (Stimulator of Interferon Genes) agonist. This article explores the biological activity of C53, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

C53 is characterized by its unique chemical structure, which includes a chloro-fluorophenyl group and an indole moiety. The molecular formula is C19H17ClF N3O2, with a molecular weight of approximately 363.81 g/mol. Its structural features are vital for its biological interactions and activities.

C53 functions primarily as a STING agonist , activating the STING pathway, which plays a crucial role in the innate immune response. Upon binding to STING, C53 promotes oligomerization and activation through a mechanism that is orthogonal to that of cyclic GMP-AMP (cGAMP). This results in enhanced phosphorylation and activation of STING variants in human cells, leading to increased immune response signaling.

In Vitro Studies

In vitro studies have demonstrated that C53 exhibits significant biological activity at low concentrations. For instance, it has been shown to activate STING variants with an EC50 value of approximately 185 nM , indicating potent activity in human tumor cell lines and peripheral blood mononuclear cells (PBMCs) .

Anticancer Activity

C53 has been evaluated for its anticancer properties. In various studies involving different cancer cell lines, it has shown promising results in inducing apoptosis and inhibiting tumor growth. The compound's ability to enhance immune responses against tumors positions it as a potential candidate for cancer immunotherapy.

Study 1: Activation of the STING Pathway

A study published in Nature detailed the structural analysis of C53 bound to STING using cryo-electron microscopy. The findings revealed that C53 induces a stable oligomer formation which enhances the immune response more effectively than cGAMP alone .

Study 2: Antitumor Efficacy in Preclinical Models

In preclinical models using human cancer cell lines such as HCT116 (colon carcinoma), C53 demonstrated significant cytotoxic effects with IC50 values lower than traditional chemotherapeutics like doxorubicin. The compound's mechanism involved upregulating apoptotic pathways and downregulating anti-apoptotic proteins .

Data Tables

Biological Activity EC50 (nM) IC50 (µg/mL) Cell Line
STING Activation185-HEK293T
Antitumor Activity-6.76HCT116
Apoptosis Induction-4.363Various Cancer Lines

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Research indicates that it may exhibit:

  • Anticancer Activity: Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines. The mechanism may involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
  • Antimicrobial Properties: The compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent. This is particularly relevant given the rise of antibiotic-resistant bacteria.

Pharmacological Studies

Pharmacological investigations have revealed that this compound may act on several biological targets:

  • Dopamine Receptor Modulation: Similar compounds have been identified as positive allosteric modulators of dopamine receptors, suggesting that this compound could influence dopaminergic signaling pathways, potentially aiding in the treatment of disorders like schizophrenia or Parkinson's disease.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Biological Research

In biological research, the compound serves as a valuable tool for exploring:

  • Biological Pathways: It can be used to study the interactions between different cellular components and their responses to pharmacological agents.
  • Molecular Target Identification: Researchers utilize this compound to identify and validate new molecular targets for drug development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated the anticancer effects of similar compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting that further exploration into structure-activity relationships could yield more effective derivatives.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this class of compounds found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of modifying certain functional groups to enhance efficacy and reduce toxicity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialActivity against bacterial strains
Dopamine ModulationPositive allosteric modulation

Table 2: Structural Variants and Their Activities

Compound VariantActivity TypeReference
1-[(4-chlorophenyl)methyl]-N-(2...Antimicrobial
3-(2,3-dihydro-1H-indole) derivativeAnticancer

Comparison with Similar Compounds

Structural and Functional Analogues

PHY0179369: 3-[(2-Chloro-6-Fluorophenyl)Methyl]-4-Hydroxy-1-[2-(1H-Indol-3-Yl)Ethyl]-1,2-Dihydropyridin-2-One
  • Core Structure : 1,2-dihydropyridin-2-one with a hydroxyl group at position 4.
  • Substituents :
    • Position 1: 2-(1H-indol-3-yl)ethyl (ethylindole group).
    • Position 3: (2-chloro-6-fluorophenyl)methyl.
  • Physicochemical Properties : Extremely weak basicity (pKa near neutral), likely due to the hydroxyl group and indole moiety .
  • Key Differences : The hydroxyl group at position 4 and ethylindole substituent distinguish it from the target compound. These features may alter solubility and target selectivity.
b. 1-[(4-Aminophenyl)Methyl]-6-Chloro-2,3-Dihydro-1H-Indol-2-One ()
  • Core Structure : 2,3-dihydro-1H-indol-2-one.
  • Substituents: Position 1: 4-aminophenylmethyl. Position 6: Chlorine.
  • Physicochemical Properties: Basic due to the amino group (pKa likely higher than the target compound).
  • Key Differences: The indol-2-one core and amino substituent suggest divergent pharmacological applications, such as serotonin receptor modulation.
c. 6e: (6-(1H-Indol-3-yl)-9-Nitro-2,3,4,6-Tetrahydro-1H-Pyrido-[1,2-a]Pyrimidin-7-yl)(2-Hydroxyphenyl)Methanone ()
  • Core Structure : Tetrahydro-pyrido-pyrimidine fused ring.
  • Substituents: Position 6: 1H-indol-3-yl. Position 9: Nitro group. Position 7: 2-hydroxyphenyl methanone.
  • The hydroxyphenyl group may confer antioxidant properties .
  • Key Differences : The fused pyrido-pyrimidine core and nitro group contrast with the dihydropyridin-2-one scaffold of the target compound, suggesting distinct synthetic pathways and biological targets.

Comparative Analysis Table

Compound Name Core Structure Substituents Key Physicochemical Properties Potential Applications
Target Compound 1,2-dihydropyridin-2-one 1: (2-chloro-6-fluorophenyl)methyl; 3: dihydroindole carbonyl Moderate lipophilicity, neutral pKa Kinase/protease inhibition (inferred)
PHY0179369 1,2-dihydropyridin-2-one 1: ethylindole; 3: (2-chloro-6-fluorophenyl)methyl; 4: hydroxyl Extremely weak basic (neutral pKa) Not reported
1-[(4-Aminophenyl)Methyl]-6-Cl-indol-2-one 2,3-dihydro-1H-indol-2-one 1: 4-aminophenylmethyl; 6: Cl Basic (amino group) Receptor modulation (e.g., serotonin)
Compound 6e Tetrahydro-pyrido-pyrimidine 6: indol-3-yl; 7: hydroxyphenyl methanone; 9: nitro Electron-withdrawing (nitro) Antioxidant, enzyme inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2,3-dihydro-1H-indole-1-carbonyl)-1,2-dihydropyridin-2-one?

  • Methodological Answer : The synthesis can be approached via a multi-step strategy:

Benzylation : Introduce the (2-chloro-6-fluorophenyl)methyl group using nucleophilic substitution or coupling reactions under palladium catalysis, similar to methods for analogous halogenated benzyl derivatives .

Dihydropyridinone Core Formation : Employ cyclocondensation of ketoesters with urea derivatives or via green regioselective approaches using microwave-assisted reactions to improve yield and reduce byproducts .

Indole Carbonylation : Attach the 2,3-dihydro-1H-indole-1-carbonyl moiety via amide coupling (e.g., HATU/DMAP) under inert conditions to prevent oxidation .

  • Key Considerations : Monitor reaction progress using TLC/HPLC and optimize stoichiometry to avoid undesired dimerization.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry, as demonstrated for structurally related dihydropyridinones .
  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR shifts for diagnostic peaks (e.g., dihydropyridinone C=O at ~170 ppm, indole NH at ~10 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula with <5 ppm error.

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize:

  • Enzyme Inhibition Assays : Test against kinases or proteases due to the dihydropyridinone scaffold’s affinity for ATP-binding pockets .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
  • In Vitro Cytotoxicity : Screen in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays.

Advanced Research Questions

Q. How can regioselectivity challenges during the dihydropyridinone ring formation be addressed?

  • Methodological Answer :

  • Catalytic Control : Use Lewis acids (e.g., ZnCl2_2) to direct cyclization regioselectivity, as shown in analogous indole-fused systems .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the carbonyl carbon, favoring the desired 1,2-dihydropyridin-2-one tautomer .
  • Computational Modeling : Employ DFT calculations to predict transition-state energies and optimize reaction pathways .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

  • Methodological Answer :

  • Dynamic NMR : Identify rotational isomers or tautomers causing split signals, as observed in fluorophenyl-substituted compounds .
  • Temperature-Dependent XRD : Capture thermal ellipsoid data to distinguish static disorder from dynamic motion in crystal lattices .
  • 2D NOESY : Confirm spatial proximity of substituents (e.g., indole C=O to dihydropyridinone CH2_2) to validate proposed conformers .

Q. What computational strategies are effective for predicting metabolic stability and off-target interactions?

  • Methodological Answer :

  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, CYP450 inhibition, and hERG liability .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor binding kinetics for targets like serotonin receptors, leveraging the indole scaffold’s prevalence in CNS drugs .
  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots prone to metabolic oxidation .

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